Gold-catalyzed domino cyclization to diverse polyheterocyclic frameworks: mechanism, origin of the cooperative hydrogen bond, and role of π-stacking interactions†
Catalysis Science & Technology Pub Date: 2020-05-26 DOI: 10.1039/D0CY00746C
Abstract
The detailed mechanism and origins of gold-catalyzed domino cyclization to diverse fused polyheterocyclic frameworks by cooperative catalysis and cascade catalysis were studied systematically. Specifically, different from cascade catalysis mechanisms proposed previously, the gold-counterion dual catalysis mechanism was the most plausible mechanism for domino cyclization because of its cooperative hydrogen bond, low activation energy, and favorable π-stacking stabilization interactions in transition states (TSs) and intermediates. Based on the Curtin–Hammett principle, the calculated activation energy of 33.3 kcal mol−1 was the rate-determining step for the overall reaction. Besides, the energy profiles for three different models (i.e. catalysts without the OTf− counterion or BF4− counterion; use of (benzo)furans and pyrroles as substrates; modification of the substrate's phenol group by a substituent) were investigated to confirm the interplay of cooperative hydrogen bonds and π-stacking stabilization interactions in a cooperative dual catalysis mechanism. Thus, the obtained theoretical results not only rationalized the experimental results, but also provided insights into the details of the domino cyclization.
![Graphical abstract: Gold-catalyzed domino cyclization to diverse polyheterocyclic frameworks: mechanism, origin of the cooperative hydrogen bond, and role of π-stacking interactions](http://scimg.chem960.com/usr/1/D0CY00746C.jpg)
![Gold-catalyzed domino cyclization to diverse polyheterocyclic frameworks: mechanism, origin of the cooperative hydrogen bond, and role of π-stacking interactions†](https://scimg.chem960.com/usr/1/D0CY00746C.jpg)
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Journal Name:Catalysis Science & Technology
Research Products
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CAS no.: 101713-87-5
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CAS no.: 112076-61-6